1,2,3,4,5,6,7,8,9-Nonachlorodecane
Overview
Description
1,2,3,4,5,6,7,8,9-Nonachlorodecane is a highly chlorinated organic compound belonging to the class of polychloroalkanes It is characterized by the presence of nine chlorine atoms attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8,9-Nonachlorodecane typically involves the chlorination of decane. The process can be carried out using chlorine gas under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective addition of chlorine atoms to the decane molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors. The process begins with the purification of decane, followed by its chlorination using chlorine gas. The reaction is carried out in a continuous flow system to ensure consistent product quality. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8,9-Nonachlorodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated alcohols or acids.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Chlorinated alcohols, chlorinated acids.
Reduction: Less chlorinated alkanes.
Substitution: Compounds with functional groups replacing chlorine atoms.
Scientific Research Applications
1,2,3,4,5,6,7,8,9-Nonachlorodecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential effects on biological systems and its role as a model compound for understanding the behavior of chlorinated hydrocarbons.
Medicine: Investigated for its potential use in drug development and as a reference compound in toxicological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8,9-Nonachlorodecane involves its interaction with cellular components. The compound can disrupt cell membranes due to its lipophilic nature, leading to changes in membrane permeability. Additionally, it can interact with enzymes and proteins, potentially inhibiting their function. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5,6,7,8-Octachlorodecane
- 1,2,3,4,5,6,7,8,9,10-Decachlorodecane
- 1,2,3,4,5,6,7-Heptachlorodecane
Uniqueness
1,2,3,4,5,6,7,8,9-Nonachlorodecane is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. Compared to its less chlorinated counterparts, it exhibits higher stability and resistance to degradation. This makes it particularly useful in applications requiring durable and persistent compounds.
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9-nonachlorodecane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl9/c1-3(12)5(14)7(16)9(18)10(19)8(17)6(15)4(13)2-11/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVJGZMAABNALD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C(C(C(C(CCl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872686 | |
Record name | 1,2,3,4,5,6,7,8,9-Nonachlorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890302-90-6 | |
Record name | 1,2,3,4,5,6,7,8,9-Nonachlorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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